molecular formula C15H12ClNO3 B291296 4-(Acetylamino)phenyl 4-chlorobenzoate

4-(Acetylamino)phenyl 4-chlorobenzoate

Cat. No.: B291296
M. Wt: 289.71 g/mol
InChI Key: CLKZRPOYEYEJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Acetylamino)phenyl 4-chlorobenzoate is a benzoate ester derivative featuring two critical functional groups:

  • 4-Chlorobenzoate moiety: A chlorine substituent at the para position of the benzoate ring, enhancing electron-withdrawing effects and influencing molecular packing in crystalline states .

This compound is structurally distinct from simpler benzoate esters due to the synergistic effects of its substituents, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

(4-acetamidophenyl) 4-chlorobenzoate

InChI

InChI=1S/C15H12ClNO3/c1-10(18)17-13-6-8-14(9-7-13)20-15(19)11-2-4-12(16)5-3-11/h2-9H,1H3,(H,17,18)

InChI Key

CLKZRPOYEYEJHY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents (Benzoate/Phenyl) Melting Point (°C) Dihedral Angle (°) Key Functional Groups
4-(Acetylamino)phenyl 4-chlorobenzoate 4-Cl (benzoate), 4-acetylamino (phenyl) Not reported Not reported Ester, acetylamino, chloro
4-Chlorophenyl 4-chlorobenzoate (4CP4CBA) 4-Cl (both rings) Not reported 47.98 Ester, chloro
(4-Chlorophenyl) 4-nitrobenzoate 4-Cl (phenyl), 4-NO₂ (benzoate) Not reported Not reported Ester, nitro, chloro
Ethyl 4-[({[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]benzoate 4-Cl (sulfonyl), acetylamino (phenyl) Not reported Not reported Sulfonamide, acetylamino, ester

Key Observations :

  • Dihedral Angles : In 4CP4CBA, the dihedral angle between the benzene and benzoyl rings is 47.98° , which is smaller than analogs like 4-methylphenyl 4-chlorobenzoate (51.86°) . This angle affects molecular packing and crystallinity.
Spectroscopic Data
  • NMR: For acetylamino-containing analogs (e.g., N-[4-sulfonylphenyl]acetamide), ¹H NMR shows peaks at δ 2.59 (CH₃, acetyl) and δ 7.2–8.1 (aromatic protons) .
  • IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch of acetylamino) and ~1324 cm⁻¹ (SO₂NH in sulfonamides) .

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